molecular formula C15H10Cl2F2O B1327798 3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone CAS No. 898750-88-4

3'-Chloro-3-(3-chloro-5-fluorophenyl)-4'-fluoropropiophenone

Cat. No.: B1327798
CAS No.: 898750-88-4
M. Wt: 315.1 g/mol
InChI Key: AFTBWNGMEYJJRD-UHFFFAOYSA-N
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Description

3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone is a chemical compound characterized by the presence of chloro and fluoro substituents on a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as column chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: New derivatives with different substituents at the chloro or fluoro positions.

Scientific Research Applications

3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone
  • 3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone

Uniqueness

3’-Chloro-3-(3-chloro-5-fluorophenyl)-4’-fluoropropiophenone is unique due to its specific arrangement of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-14(19)13(17)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBWNGMEYJJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644962
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-88-4
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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